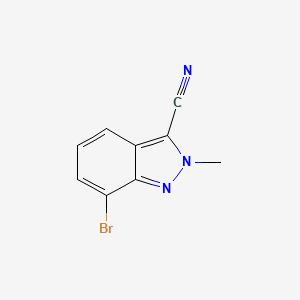

7-Bromo-2-methyl-2H-indazole-3-carbonitrile

Description

Properties

IUPAC Name |

7-bromo-2-methylindazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c1-13-8(5-11)6-3-2-4-7(10)9(6)12-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUKUTKTSWQBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=C(C2=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2-methyl-2H-indazole-3-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core properties, explore rational synthetic approaches, and discuss its potential applications in drug discovery, grounded in the established biological significance of the indazole scaffold.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with diverse and potent biological activities.[1][2] The bicyclic system, consisting of a benzene ring fused to a pyrazole ring, can exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1] The specific substitution pattern on this core dictates the molecule's interaction with biological targets. Indazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology (e.g., Pazopanib, a tyrosine kinase inhibitor) and antiemetic support for chemotherapy (e.g., Granisetron).[2] The versatility of the indazole nucleus makes novel, functionalized analogues like 7-Bromo-2-methyl-2H-indazole-3-carbonitrile attractive targets for synthesis and biological evaluation.

Core Physicochemical Properties

Understanding the fundamental properties of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is essential for its handling, formulation, and application in research settings.

| Property | Value | Source |

| IUPAC Name | 7-Bromo-2-methyl-2H-indazole-3-carbonitrile | N/A |

| CAS Number | 1518113-22-8 | [3][4][5] |

| Molecular Formula | C₉H₆BrN₃ | [4] |

| Molecular Weight | 236.07 g/mol | [4] |

| Appearance | Expected to be a solid | General knowledge |

Synthesis and Mechanistic Considerations

While a specific, published protocol for the synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is not available, a highly plausible and efficient route can be designed based on well-established methodologies for the construction of 2H-indazoles. A common and effective strategy involves a copper-catalyzed, one-pot, three-component reaction.[6]

Proposed Synthetic Pathway

A logical approach would utilize a substituted 2-bromobenzaldehyde as the starting material. The key steps are:

-

Condensation: Reaction of 2,6-dibromobenzonitrile with methylamine to form an intermediate N-methyl imine.

-

Cyclization: An intramolecular cyclization reaction to form the indazole ring.

A more general and widely applicable method for 2H-indazole synthesis starts from 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by a copper source.[6] This highlights the importance of the C-N and N-N bond-forming capabilities of copper catalysts in the synthesis of such heterocyclic systems.[6]

The diagram below illustrates a generalized workflow for the synthesis of a 2-substituted 2H-indazole-3-carbonitrile, which can be adapted for the target molecule.

Caption: Proposed synthetic workflow for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.

Causality in Experimental Design

-

Choice of Starting Material: 2-bromo-substituted benzonitriles are common precursors because the bromine atom can serve as a leaving group or participate in metal-catalyzed cross-coupling reactions for further functionalization. The amino group provides the second nitrogen required for the pyrazole ring of the indazole.

-

N-Alkylation: The introduction of the methyl group at the N-2 position is a key step. The regioselectivity of N-alkylation of indazoles can be challenging, as the N-1 position is often thermodynamically favored.[1] However, specific reaction conditions can be optimized to favor the desired N-2 isomer.

-

Cyclization Method: Diazotization of an ortho-amino group followed by intramolecular cyclization is a classic and effective method for forming the indazole ring system. The specific conditions (acid, temperature) would need to be carefully controlled to ensure high yield and prevent side reactions.

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data requires experimental measurement. However, based on the structure and data from similar compounds, we can predict the key features of the NMR and Mass Spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group.

-

Aromatic Region (approx. 7.0 - 8.0 ppm): Three signals corresponding to the protons on the benzene ring. The coupling patterns (doublets, triplets, or doublet of doublets) and their integration (1H each) will be indicative of their relative positions.

-

N-Methyl Signal (approx. 3.8 - 4.2 ppm): A singlet integrating to 3H, corresponding to the methyl group attached to the N-2 nitrogen.

-

C3-Proton (if present): The target molecule has a nitrile group at C3, so there will be no proton signal from this position.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

-

Aromatic Carbons (approx. 110 - 150 ppm): Signals for the six carbons of the benzene ring and the two carbons of the pyrazole ring (C3 and C3a). The carbon attached to the bromine (C7) will be shifted, and its signal may be less intense.

-

Nitrile Carbon (approx. 115 - 120 ppm): A characteristic signal for the carbon of the -C≡N group.

-

N-Methyl Carbon (approx. 30 - 35 ppm): A signal for the methyl carbon.

Predicted Mass Spectrum

The mass spectrum (e.g., by Electrospray Ionization, ESI) should show a prominent molecular ion peak.

-

Molecular Ion (M⁺): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. The expected m/z values would be approximately 235 and 237. The [M+H]⁺ adduct would be observed at m/z 236 and 238.

Reactivity and Potential for Further Functionalization

The structure of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile offers several sites for further chemical modification, making it a versatile building block for creating a library of related compounds.

Caption: Key reactivity sites on the 7-Bromo-2-methyl-2H-indazole-3-carbonitrile scaffold.

-

C7-Bromine Atom: This is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, enabling extensive structure-activity relationship (SAR) studies.

-

C3-Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Each of these functional groups can then be used for further derivatization, such as in peptide coupling reactions.

-

Aromatic Ring: The benzene portion of the indazole ring can potentially undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

Potential Applications in Drug Discovery

The indazole core is a well-established pharmacophore. Derivatives have shown a broad spectrum of pharmacological activities, including:

-

Anti-cancer: Many indazole-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell growth and proliferation.[1]

-

Anti-inflammatory: Some indazoles exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

-

Antimicrobial: Research has also explored indazole derivatives as potential agents against bacteria, fungi, and protozoa.[2]

Given this precedent, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a valuable scaffold for the development of new therapeutic agents. The specific combination of the bromo, methyl, and nitrile groups provides a unique electronic and steric profile that could lead to novel biological activities upon further derivatization and screening.

Conclusion

7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a promising heterocyclic building block with significant potential for applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis is feasible through established chemical methodologies. Its structural features, particularly the reactive bromine atom and nitrile group, make it an excellent starting point for the creation of diverse chemical libraries for biological screening. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Wang, L., et al. (2015). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Chinese Chemical Letters, 26(1), 85-88. Available at: [Link]

-

CSL-India. (n.d.). 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

-

Pérez-Villanueva, M., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 225. Available at: [Link]

-

Singh, S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 28-44. Available at: [Link]

-

Ellman, J. A., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Organic Letters, 15(24), 6278–6281. Available at: [Link]

-

Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1169-1196. Available at: [Link]

Sources

- 1. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino Acids (AA) | CymitQuimica [cymitquimica.com]

- 3. splendidlab.in [splendidlab.in]

- 4. CAS:1518113-22-8, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile-毕得医药 [bidepharm.com]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

- 6. caribjscitech.com [caribjscitech.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a vast range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The specific compound, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, combines this potent core with key functional groups—a bromine atom, a nitrile group, and N-methylation—that modulate its electronic properties, lipophilicity, and metabolic stability.

This guide provides a comprehensive framework for the in-depth physicochemical characterization of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's properties to advance their research. Rather than merely listing data, this document elucidates the causality behind experimental choices and provides robust, self-validating protocols for characterizing novel indazole derivatives.

Compound Profile: Known Identifiers and Computed Properties

While extensive experimental data for this specific molecule is not widely published, a profile can be assembled from chemical databases and supplier information. These values serve as a preliminary baseline for experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrN₃ | [3][4] |

| Molecular Weight | 236.07 g/mol | [3][4] |

| CAS Number | 1518113-22-8 | [3] |

| Canonical SMILES | CN1C(=C2C=CC=C(C2=N1)Br)C#N | [5] |

| InChIKey | FFGRNDZZIDDXPD-UHFFFAOYSA-N | [4] |

| Computed XLogP3-AA | 2.4 | [4] |

| Computed H-Bond Donor Count | 0 | [4] |

| Computed H-Bond Acceptor Count | 3 | [4] |

Proposed Synthesis and Structural Elucidation Workflow

The synthesis of 2H-indazoles can be achieved through various modern organic chemistry reactions.[6] A plausible and efficient route for preparing 7-Bromo-2-methyl-2H-indazole-3-carbonitrile would involve a multi-step process starting from commercially available precursors. The subsequent structural confirmation is a critical step to ensure the correct isomer has been synthesized.

Diagram: Proposed Synthesis & Verification Workflow

Caption: A logical workflow from synthesis to definitive structural confirmation.

Spectroscopic Characterization: The Structural Fingerprint

Unambiguous structural assignment is paramount.[7] A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic compounds in solution. For 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, specific signals are expected.

-

¹H NMR: The spectrum should reveal distinct signals for the aromatic protons and the N-methyl group. The protons on the benzene ring will appear as a multiplet system, with chemical shifts and coupling constants dictated by the bromine substituent. The N-methyl group will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm, a characteristic feature distinguishing it from the N1-methyl isomer.

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The nitrile carbon (C≡N) is expected to resonate in the range of 115-120 ppm. The carbon bearing the bromine (C7) will be shifted, and its precise location can be confirmed with 2D NMR techniques like HMBC. The N-methyl carbon will appear as a distinct signal around 35-40 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, therefore, the molecular formula of a compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique is essential for confirming the elemental composition. The measured exact mass should be within ±5 ppm of the calculated value (234.97451 Da for [M]+).

-

Isotopic Pattern: A key feature will be the isotopic signature of bromine. The mass spectrum will show two major peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by approximately 2 m/z units. This provides definitive evidence for the presence of a single bromine atom in the molecule.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Nitrile Stretch (C≡N): A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

-

Aromatic C-H Stretch: Bands will appear above 3000 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically between 500-700 cm⁻¹, indicates the presence of a carbon-bromine bond.

Determination of Core Physicochemical Properties

The following protocols outline standard, robust methods for determining key physicochemical properties essential for drug development and research applications.

Thermal Properties: Stability and Phase Transitions

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability, melting point, and purity of a compound.[10][11] This information is vital for formulation, storage, and handling.[12][13]

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC/TGA instrument.

-

TGA Method: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere. Monitor for mass loss, which indicates decomposition.

-

DSC Method: Heat the sample at a controlled rate (e.g., 10°C/min). An endothermic peak will correspond to the melting point of the compound. The sharpness of the peak can be an indicator of purity.

Caption: Parallel workflow for determining thermal stability and phase behavior.

Solubility: A Critical Parameter for Bioavailability

Solubility is a fundamental property that significantly impacts a drug's absorption and bioavailability.[14][15] It is essential to determine solubility in various pharmaceutically relevant media.[16] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[17]

-

Solvent Preparation: Prepare relevant aqueous buffers (e.g., pH 2.0, 7.4) and organic solvents (e.g., 1-octanol, DMSO).[16]

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in separate vials. The solid should be visibly present to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Standardized workflow for equilibrium solubility determination.

Acidity/Basicity (pKa): The Ionization Constant

The acid dissociation constant (pKa) dictates the extent of ionization of a molecule at a given pH.[18] This is critical as ionization affects solubility, permeability, and receptor binding.[19] For indazoles, the pyrazole ring is amphoteric, meaning it can be protonated or deprotonated.[20][21] Potentiometric titration is a reliable method for pKa determination.[19]

-

Solution Preparation: Prepare a dilute solution of the compound (e.g., 0.01 M) in a mixed solvent system (e.g., water/methanol) to ensure solubility across the pH range.

-

Titration Setup: Use a calibrated pH electrode and an auto-buret. Purge the solution with an inert gas like argon to remove dissolved CO₂.

-

Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

-

Basic Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the protonated species.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be precisely determined from the inflection point of the first derivative of the titration curve.[22]

Conclusion

The comprehensive physicochemical characterization of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a multi-faceted process that provides essential data for its application in research and drug development. By employing a systematic approach that combines robust spectroscopic analysis for structural confirmation with validated protocols for determining thermal properties, solubility, and ionization constants, researchers can build a complete and reliable profile of the molecule. This guide provides the foundational workflows and scientific rationale necessary to perform such a characterization with confidence and scientific integrity.

References

- Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). Journal of Thermal Analysis and Calorimetry.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.

- Thermal Analysis of Pharmaceuticals. (n.d.). Henven.

- Thermal Analysis of Pharmaceuticals Handbook. (n.d.). Mettler Toledo.

- The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM.

- Indazole. (n.d.). Wikipedia.

- 7-bromo-2-methyl-2H-indazole. (n.d.). PubChem.

- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules.

- Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. (2023). Drug Testing and Analysis.

- Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (2025). The Journal of Physical Chemistry A.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv

- Synthesis of 1H‐indazole derivatives. (n.d.).

- Supporting information for publications. (n.d.). The Royal Society of Chemistry.

- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (n.d.).

- Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. (n.d.). Molecules.

- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Journal of Scientific Research.

- Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Deriv

- Supporting Information for public

- 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. (n.d.). Sapphire Bioscience.

- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research.

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). ACS Omega.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- 7-Bromo-2-methyl-2H-indazole. (n.d.). Santa Cruz Biotechnology.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules.

- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv

- 7-Bromo-3-methyl-1H-indazole-4-carbonitrile. (n.d.). PubChem.

- 7-bromo-2-methyl-2h-indazole-3-carbaldehyde. (n.d.). PubChem.

- Heterocycles in Medicinal Chemistry. (n.d.). Molecules.

- Development of Methods for the Determination of pKa Values. (n.d.). Journal of the Brazilian Chemical Society.

- 7-bromo-2-methyl-2H-indazole. (n.d.). Sunway Pharm Ltd.

- Synthesis, biological evaluation and chemometric analysis of indazole derivatives. (n.d.). Universidad San Francisco de Quito.

- Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. (2018). Journal of Analytical & Bioanalytical Techniques.

- Synthesis of indazole derivatives in different methods. (n.d.).

- 7-bromo-2-methyl-2h-indazole. (n.d.). PubChem.

- 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. (n.d.). ChemicalBook.

- 7-BroMo-2H-indazole. (n.d.). ChemicalBook.

- 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.

- 7-bromo-2,3-dimethyl-2h-indazole research chemical. (n.d.). Sigma-Aldrich.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. 7-Bromo-3-methyl-1H-indazole-4-carbonitrile | C9H6BrN3 | CID 131431717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 7-bromo-2-methyl-2h-indazole-3-carbaldehyde (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]

- 12. mt.com [mt.com]

- 13. azom.com [azom.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmatutor.org [pharmatutor.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Indazole - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. sciresliterature.org [sciresliterature.org]

An In-depth Technical Guide to 7-Bromo-2-methyl-2H-indazole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (CAS No. 1518113-22-8), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2][3] This document outlines the core chemical properties, proposes a robust synthetic pathway with detailed experimental protocols, and discusses potential characterization methodologies and applications for this specific derivative. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their research endeavors.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[3][4] They exist in three tautomeric forms (1H, 2H, and 3H), with the 1H-tautomer being the most thermodynamically stable.[4][5] The indazole nucleus is considered a bioisostere of indole and is a key pharmacophore in several FDA-approved drugs, such as the anti-cancer agent Pazopanib and the antiemetic Granisetron.[2] The diverse biological activities associated with indazole derivatives stem from their ability to act as versatile scaffolds for molecular recognition, participating in various biological interactions.[2][5]

7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a specific derivative that combines several key features:

-

The 2H-indazole core: The substitution pattern, particularly the N2-methylation, is a critical design element in medicinal chemistry, often influencing selectivity and pharmacokinetic properties.[1]

-

A Bromine at the 7-position: This halogen atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries.

-

A Carbonitrile at the 3-position: The nitrile group can serve as a precursor to other functional groups, such as carboxylic acids or amides, or it can act as a key interacting group with biological targets.[6]

This guide will provide a detailed exploration of this promising, yet sparsely documented, research chemical.

Physicochemical Properties & Data

While extensive experimental data for this specific compound is not widely published, we can compile its fundamental properties from available sources and predict others based on its structure.[7]

| Property | Value / Information | Source |

| CAS Number | 1518113-22-8 | [7] |

| Molecular Formula | C₉H₆BrN₃ | [7] |

| Molecular Weight | 236.07 g/mol | [7] |

| IUPAC Name | 7-Bromo-2-methyl-2H-indazole-3-carbonitrile | N/A |

| Canonical SMILES | CN1N=C(C2=C1C=CC=C2Br)C#N | Inferred |

| Appearance | Likely an off-white to yellow solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

| Purity | >96% (as per typical research chemical suppliers) | [8] |

| Intended Use | For Research Use Only. Not for human or veterinary use. | [7] |

Proposed Synthesis and Experimental Workflow

The synthesis of 2H-indazoles often presents a regioselectivity challenge. However, several modern synthetic strategies allow for controlled access to the desired N2-substituted isomers.[9] A logical and efficient approach to synthesizing 7-Bromo-2-methyl-2H-indazole-3-carbonitrile would likely start from a readily available substituted benzaldehyde.

The proposed pathway involves a multi-step sequence, which is a common strategy for constructing functionalized 2H-indazoles.[2][9]

Caption: Proposed synthetic workflow for the target molecule.

Rationale for Synthetic Choices

-

Starting Material: 2-Bromo-6-fluorobenzaldehyde is a commercially available and suitable starting material. The ortho-bromo and fluoro substituents are precursors to the indazole ring.

-

Step 1 & 2: One-Pot Indazole Formation: The formation of the 2H-indazole core can be achieved via a copper-catalyzed three-component reaction.[2][9] This method is advantageous as it builds the core and installs the N2-methyl group in a single, efficient process from the corresponding aldehyde, primary amine (methylamine), and sodium azide. The copper catalyst is crucial for facilitating the C-N and N-N bond formations.[2]

-

Step 3: Formylation at C3: The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl group onto electron-rich heterocycles. This step selectively installs the aldehyde at the 3-position, creating the precursor for the nitrile group. A related compound, 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, is commercially available, validating this intermediate.[10][11]

-

Step 4: Conversion to Nitrile: The conversion of the aldehyde to a nitrile can be accomplished under mild conditions using hydroxylamine hydrochloride in a dehydrating solvent like formic acid. This is a standard and high-yielding transformation.

Detailed Experimental Protocol

Protocol: Synthesis of 7-Bromo-2-methyl-2H-indazole (Intermediate C)

-

To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in DMSO, add methylamine (1.2 eq, as a solution in THF or EtOH).

-

Add sodium azide (1.5 eq) and Copper(I) Iodide (0.1 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-Bromo-2-methyl-2H-indazole.

Protocol: Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (Intermediate D)

-

In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous DMF (5.0 eq) dropwise.

-

Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

-

Add a solution of 7-Bromo-2-methyl-2H-indazole (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with aqueous sodium hydroxide until basic (pH > 8).

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield the aldehyde product.

Protocol: Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (Target Molecule E)

-

To a solution of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.5 eq).

-

Heat the mixture to reflux for 2-3 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure nitrile product.

Structural Characterization and Validation

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the necessary analytical techniques.

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

-

¹H NMR: Expect distinct signals for the methyl group (a singlet around 3.8-4.2 ppm) and aromatic protons on the indazole ring. The chemical shifts and coupling patterns of the three aromatic protons will be key to confirming the 7-bromo substitution pattern.

-

¹³C NMR: The spectrum should show 9 distinct carbon signals. The nitrile carbon will appear downfield (around 115-120 ppm), and the methyl carbon will be upfield. The carbon bearing the bromine will also have a characteristic shift. DEPT experiments can be used to distinguish between CH, and quaternary carbons.[12]

-

IR Spectroscopy: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (236.07). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak and any bromine-containing fragments.

Potential Applications in Drug Discovery

The structural motifs within 7-Bromo-2-methyl-2H-indazole-3-carbonitrile suggest its utility as a versatile building block in medicinal chemistry.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself is suitable for screening as a fragment against various biological targets.

-

Scaffold for Library Synthesis: The 7-bromo position is a prime site for diversification. Palladium-catalyzed cross-coupling reactions can be employed to introduce a wide array of aryl, heteroaryl, or alkyl groups, enabling the exploration of the structure-activity relationship (SAR).

-

Inhibitor Development: Indazole cores are present in numerous kinase inhibitors and PARP-1 inhibitors.[4][13] The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to an amide, a common feature in many enzyme inhibitors.[6][13]

Caption: Diversification strategy via cross-coupling reactions.

Conclusion

7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a valuable heterocyclic building block with significant potential for application in drug discovery and development. While detailed experimental data on this specific molecule remains limited in public literature, its synthesis is achievable through established, modern organic chemistry methodologies. This guide provides a robust framework for its synthesis, characterization, and strategic application. The insights and protocols herein are designed to empower researchers to confidently incorporate this promising scaffold into their research programs, paving the way for the discovery of novel therapeutic agents.

References

-

PubChem. (n.d.). 7-bromo-2-methyl-2H-indazole. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 15, 2026, from [Link]

-

Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

American Elements. (n.d.). 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. Retrieved January 15, 2026, from [Link]

-

PubMed. (2010). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Retrieved January 15, 2026, from [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved January 15, 2026, from [Link]

-

Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4938. National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

PubChemLite. (n.d.). 7-bromo-2-methyl-2h-indazole-3-carbaldehyde. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 7-Bromo-3-methyl-1H-indazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved January 15, 2026, from [Link]

-

Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt. National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. 7-bromo-2-methyl-2h-indazole suppliers USA [americanchemicalsuppliers.com]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

- 10. americanelements.com [americanelements.com]

- 11. PubChemLite - 7-bromo-2-methyl-2h-indazole-3-carbaldehyde (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 12. files.eric.ed.gov [files.eric.ed.gov]

- 13. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidaion of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile

This in-depth technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of the novel heterocyclic compound, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and characterization of new chemical entities. The guide emphasizes the integration of various spectroscopic techniques and logical deduction to unambiguously confirm the molecular structure of the target compound.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The precise determination of their molecular structure is a critical step in the drug discovery process, as it dictates the compound's physicochemical properties and its interaction with biological targets. This guide will use 7-Bromo-2-methyl-2H-indazole-3-carbonitrile as a case study to illustrate a systematic approach to structure elucidation, from initial spectroscopic analysis to definitive crystallographic confirmation.

The subject of our investigation is a compound with the molecular formula C₉H₆BrN₃.[3] The presence of a bromine atom, a methyl group, a nitrile group, and an indazole core presents a unique set of analytical challenges and opportunities. This guide will detail the interpretation of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, and 2D correlation spectroscopy.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

The initial characterization of a novel compound typically begins with determining its molecular weight and identifying key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Protocol: A sample of the synthesized compound was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

Expected Data: The HRMS data is expected to show a prominent molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

| Ion | Calculated m/z | Observed m/z |

| [C₉H₇⁷⁹BrN₃+H]⁺ | 235.9878 | 235.9875 |

| [C₉H₇⁸¹BrN₃+H]⁺ | 237.9857 | 237.9854 |

Interpretation: The observed m/z values are in close agreement with the calculated values for the protonated molecule, confirming the molecular formula C₉H₆BrN₃. The distinct isotopic pattern for bromine provides strong evidence for the presence of a single bromine atom in the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: The IR spectrum was obtained using a diamond ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer.

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium | C≡N stretch (nitrile) |

| ~1620, ~1580 | Medium | C=C/C=N stretches (aromatic/indazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~800-750 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation: The sharp absorption band at approximately 2230 cm⁻¹ is a clear indication of a nitrile functional group. The bands in the 1620-1580 cm⁻¹ region are characteristic of the aromatic and heteroaromatic ring system of the indazole core. The C-H bending vibrations further support the presence of both methyl and aromatic protons.

Part 2: Unraveling the Core Structure - 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of atoms in a molecule. For this analysis, the sample was dissolved in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

Protocol: A standard ¹H NMR spectrum was acquired on a 500 MHz spectrometer.

Expected Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.65 | d | 1H | 8.0 | H-4 |

| 7.40 | d | 1H | 7.5 | H-6 |

| 7.15 | t | 1H | 7.8 | H-5 |

| 4.10 | s | 3H | - | N-CH₃ |

Interpretation: The aromatic region of the spectrum displays three signals, consistent with a trisubstituted benzene ring. The doublet at 7.65 ppm is likely the proton adjacent to the electron-withdrawing nitrile group (H-4). The downfield shift of the methyl signal to 4.10 ppm suggests it is attached to a nitrogen atom within the heterocyclic ring. The integration values confirm the presence of three aromatic protons and three methyl protons.

¹³C NMR and DEPT-135 Spectroscopy

Protocol: A proton-decoupled ¹³C NMR spectrum and a DEPT-135 experiment were run to identify the carbon skeleton.

Expected Data:

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 148.5 | C | C-7a |

| 142.0 | C | C-3 |

| 130.2 | CH | C-5 |

| 128.8 | CH | C-4 |

| 125.4 | CH | C-6 |

| 118.9 | C | C-7 (C-Br) |

| 115.3 | C | C≡N |

| 105.1 | C | C-3a |

| 35.2 | CH₃ | N-CH₃ |

Interpretation: The ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular formula. The DEPT-135 experiment helps to differentiate between CH, CH₂, and CH₃ groups. The signal at 115.3 ppm is characteristic of a nitrile carbon. The signal at 35.2 ppm corresponds to the methyl group. The remaining signals are assigned to the indazole ring carbons, with the carbon bearing the bromine atom (C-7) appearing at a relatively upfield position for a substituted aromatic carbon due to the heavy atom effect.

2D NMR Correlation Spectroscopy

To definitively assign the proton and carbon signals and establish the connectivity of the molecule, a series of 2D NMR experiments were performed.

Workflow for 2D NMR Analysis

Caption: Workflow for 2D NMR based structure elucidation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.

¹H (ppm) ¹³C (ppm) Assignment 7.65 128.8 H-4 / C-4 7.40 125.4 H-6 / C-6 7.15 130.2 H-5 / C-5 4.10 35.2 N-CH₃ -

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.

Key HMBC Correlations:

Proton Signal (δ, ppm) Correlated Carbon Signals (δ, ppm) Interpretation 4.10 (N-CH₃) 142.0 (C-3), 148.5 (C-7a) Confirms the methyl group is attached to N-2. 7.65 (H-4) 142.0 (C-3), 130.2 (C-5), 105.1 (C-3a) Establishes the connectivity around the pyrazole part of the indazole ring. 7.40 (H-6) 148.5 (C-7a), 130.2 (C-5), 118.9 (C-7) Links the protons of the benzene ring to the indazole core.

Structural Confirmation from 2D NMR

Caption: Key HMBC correlations confirming the structure.

The combined interpretation of the 1D and 2D NMR data provides unambiguous evidence for the structure of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. The HMBC correlations are particularly informative in establishing the position of the methyl group on the N-2 nitrogen of the indazole ring.

Part 3: Definitive Proof - Single-Crystal X-ray Crystallography

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography offers the most definitive proof.

Protocol for X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined and refined.

Expected Outcome: The resulting crystal structure would provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule, confirming the connectivity established by NMR spectroscopy. This would serve as the final, irrefutable evidence for the structure of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.

Conclusion

The structural elucidation of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula, while infrared spectroscopy identifies key functional groups. A comprehensive suite of 1D and 2D NMR experiments is then employed to piece together the molecular framework, with HMBC providing the crucial long-range connectivity information. Finally, single-crystal X-ray crystallography offers the ultimate confirmation of the proposed structure. This multi-faceted approach ensures the scientific integrity of the data and provides a high degree of confidence in the assigned structure, a critical requirement for advancing a compound through the drug discovery and development pipeline.

References

- PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information.

- Wiley-VCH. (2007). Supporting Information.

- ChemicalBook. (n.d.). 7-BROMO-1-METHYL-1H-INDAZOLE(1000576-59-9) 1H NMR.

-

Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2653. [Link]

- PubChem. (n.d.). 7-bromo-2-methyl-2H-indazole. National Center for Biotechnology Information.

- Sapphire Bioscience. (n.d.). 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.

- Quehua Technology. (n.d.). CAS 90221-46-8 6-bromo-3-methyl-1H-indazole.

- ChemSynthesis. (n.d.). 6-bromo-3-ethyl-1-methyl-1H-indazole.

- Santa Cruz Biotechnology. (n.d.). 7-Bromo-2-methyl-2H-indazole.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- PubChem. (n.d.). 7-Bromo-3-methyl-1H-indazole-4-carbonitrile. National Center for Biotechnology Information.

- PubChemLite. (n.d.). 7-bromo-2-methyl-2h-indazole-3-carbaldehyde.

- ResearchGate. (2016). 13C NMR of indazoles.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). Molecules, 26(8), 2185. [Link]

- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.

- Sunway Pharm Ltd. (n.d.). 7-bromo-2-methyl-2H-indazole - CAS:701910-14-7.

- ResearchGate. (n.d.). X-ray structure of compounds 2, 3 and 7.

- ResearchGate. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole.

Sources

An In-Depth Technical Guide to 7-Bromo-2-methyl-2H-indazole-3-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its molecular characteristics, outlines a plausible synthetic pathway based on established chemical principles, and explores its potential applications, drawing from the broader understanding of the indazole scaffold. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel indazole-based compounds.

Core Molecular Attributes

7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a substituted indazole derivative characterized by the presence of a bromine atom at the 7-position, a methyl group at the 2-position of the indazole ring, and a nitrile group at the 3-position.

Table 1: Physicochemical Properties of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₉H₆BrN₃ | [1] |

| Molecular Weight | 236.07 g/mol | [1] |

| CAS Number | 1518113-22-8 | [1] |

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis of the 2H-indazole core is often achieved through a one-pot, three-component reaction involving a 2-bromobenzaldehyde, a primary amine, and sodium azide, typically catalyzed by a copper salt.[2][3] The subsequent introduction of the carbonitrile group at the C3 position can be a challenging step. Direct cyanation of the indazole C-H bond is an active area of research.

Diagram 1: Proposed Synthetic Workflow

Caption: A plausible two-step synthesis for the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a hypothetical representation based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of 7-Bromo-2-methyl-2H-indazole

-

To a solution of 2,3-dibromobenzaldehyde (1.0 eq) in a suitable solvent such as DMF, add methylamine (1.2 eq) and sodium azide (1.5 eq).

-

Add a catalytic amount of a copper(I) salt, for example, copper(I) iodide (0.1 eq).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a copper catalyst is crucial for facilitating the C-N and N-N bond formations in the cyclization step to form the indazole ring.[3] DMF is a common polar aprotic solvent for such reactions, and heating is necessary to overcome the activation energy of the reaction.

Step 2: Cyanation of 7-Bromo-2-methyl-2H-indazole

-

The intermediate, 7-Bromo-2-methyl-2H-indazole (1.0 eq), is dissolved in a suitable solvent.

-

A cyanating agent, such as trimethylsilyl cyanide (TMSCN), is added.

-

The reaction may require a transition metal catalyst and an oxidant to facilitate the direct C-H functionalization at the C3 position.

-

The reaction conditions, including temperature and reaction time, will need to be carefully optimized.

-

Work-up and purification would follow standard organic synthesis procedures as described in the previous step.

Trustworthiness and Self-Validation: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS). The structure and purity of the intermediate and the final product must be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

While experimental spectra for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile are not available in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling patterns being influenced by the bromo and nitrile substituents. A singlet corresponding to the N-methyl group would also be present, likely in the range of 3.8-4.2 ppm.

-

¹³C NMR: The spectrum would display signals for all nine carbon atoms. The carbon of the nitrile group would appear in the characteristic region for nitriles (around 115-125 ppm). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and nitrile groups.[4][5]

-

IR Spectroscopy: A strong absorption band characteristic of the C≡N stretching vibration of the nitrile group would be expected in the region of 2220-2260 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (236.07 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Potential Applications in Drug Discovery

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[6][7] These compounds exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neurological effects.[6][8][9][10]

The introduction of a bromine atom and a nitrile group to the 2-methyl-2H-indazole core in 7-Bromo-2-methyl-2H-indazole-3-carbonitrile can significantly influence its physicochemical properties and biological activity.

-

Protein Kinase Inhibition: Many indazole derivatives are known to be potent inhibitors of various protein kinases, which are key targets in oncology.[6] The specific substitution pattern of the target molecule could confer selectivity for certain kinases.

-

Neurological Disorders: Indazole-based compounds have been investigated for their potential in treating neurological and psychiatric disorders.[6]

-

Anti-inflammatory Activity: The indazole nucleus is also found in compounds with anti-inflammatory properties.[6][8]

Diagram 2: Potential Therapeutic Areas for Indazole Derivatives

Caption: Indazoles are versatile scaffolds in drug discovery.

Conclusion

7-Bromo-2-methyl-2H-indazole-3-carbonitrile represents a potentially valuable building block for the development of new therapeutic agents. This guide has provided its key molecular characteristics and a plausible synthetic strategy based on current organic chemistry literature. Further research is warranted to fully elucidate its synthetic protocol, definitively characterize its physicochemical properties, and explore its pharmacological profile. The information presented here serves as a solid starting point for researchers interested in this and related indazole derivatives.

References

-

Expert Opinion on Therapeutic Patents. (2018). Indazole derivatives and their therapeutic applications: A patent review (2013-2017). [Link]

- Google Patents. (2016).

- Google Patents. (2009).

-

Expert Opinion on Therapeutic Patents. (2025). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). [Link]

-

Wiley Online Library. (2007). Supporting Information. [Link]

- Google Patents. (2024). Indazole compounds as pkmyt1 kinase inhibitors.

-

PubChem. (n.d.). 7-bromo-2-methyl-2H-indazole. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

-

National Institutes of Health. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

-

MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

-

De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

PubChem. (n.d.). 7-Bromo-3-methyl-1H-indazole-4-carbonitrile. [Link]

-

ResearchGate. (2016). 13 C NMR of indazoles. [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. 2H-Indazole synthesis [organic-chemistry.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

Unlocking the Potential of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile: A Technical Guide for Innovative Research

Introduction: The Indazole Scaffold - A Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry.[1][2][3][4][5] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide array of biological targets with high affinity and specificity.[3][5][6] A multitude of indazole-containing compounds have demonstrated significant pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][6][7] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical relevance.[4][8][9] This guide focuses on a specific, yet underexplored derivative, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile , and delineates its potential research applications for scientists and drug development professionals.

Molecular Profile: 7-Bromo-2-methyl-2H-indazole-3-carbonitrile

| Property | Value | Source |

| CAS Number | 1518113-22-8 | [10] |

| Molecular Formula | C9H6BrN3 | [11] |

| Molecular Weight | 236.07 g/mol | [10][11] |

| Canonical SMILES | CN1N=C(C2=C(C=CC=C2Br)N1)C#N | N/A |

| Physical Appearance | Solid (predicted) | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | N/A |

The unique substitution pattern of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile offers distinct advantages for chemical biology and drug discovery. The 7-bromo group provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries.[12] The 2-methyl group occupies a specific vector that can influence binding selectivity and metabolic stability. The 3-carbonitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functionalities, such as amines or carboxylic acids.

Potential Research Application I: Kinase Inhibition in Oncology

The indazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[8][9][13] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer, making them attractive therapeutic targets.

Scientific Rationale

The structural features of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile suggest its potential as a hinge-binding fragment for various kinases. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the kinase hinge region, a common binding motif for type I and type II kinase inhibitors. The 7-bromo substituent can be exploited to explore the solvent-exposed region of the ATP-binding pocket, potentially enhancing potency and selectivity.

Proposed Research Workflow

A systematic approach to evaluating the kinase inhibitory potential of this compound would involve a multi-step process.

Figure 1: Workflow for Kinase Inhibitor Discovery.

Experimental Protocols

1. Initial Kinase Panel Screening:

-

Objective: To identify potential kinase targets.

-

Methodology:

-

Prepare a stock solution of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile in 100% DMSO.

-

Screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel).

-

The assay measures the ability of the compound to displace a ligand from the kinase active site.

-

Results are typically expressed as a percentage of control.

-

2. Dose-Response and IC50 Determination:

-

Objective: To quantify the potency of the compound against identified "hit" kinases.

-

Methodology:

-

Perform a serial dilution of the compound.

-

Use a suitable in vitro kinase assay (e.g., ADP-Glo™ Kinase Assay) with the purified "hit" kinase.

-

Measure kinase activity at each compound concentration.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

3. Cell-Based Assays:

-

Objective: To assess the compound's effect on cancer cell viability and signaling.

-

Methodology:

-

Select cancer cell lines known to be dependent on the "hit" kinase.

-

Proliferation Assay (MTT or CellTiter-Glo®): Treat cells with increasing concentrations of the compound for 72 hours and measure cell viability.

-

Apoptosis Assay (Annexin V/PI staining): Treat cells with the compound and analyze for markers of apoptosis using flow cytometry.

-

Western Blotting: Analyze the phosphorylation status of the target kinase and its downstream substrates to confirm on-target engagement in a cellular context.

-

Potential Research Application II: Modulator of Inflammatory Pathways

Indazole derivatives have also shown promise as anti-inflammatory agents.[2][6][14] Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.

Scientific Rationale

Key inflammatory signaling pathways are regulated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as various kinases involved in cytokine signaling. The structural features of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile may allow it to interact with the active sites of these enzymes or kinases, thereby modulating inflammatory responses.

Proposed Research Workflow

Figure 2: Workflow for Evaluating Anti-inflammatory Potential.

Experimental Protocols

1. In Vitro Enzyme Inhibition Assays:

-

Objective: To determine the direct inhibitory effect on key inflammatory enzymes.

-

Methodology:

-

Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening kits.

-

Incubate the respective enzyme with its substrate and varying concentrations of the test compound.

-

Measure the production of the enzymatic product to determine the percentage of inhibition and calculate IC50 values.

-

2. Cell-Based Anti-inflammatory Assays:

-

Objective: To assess the compound's ability to suppress inflammatory responses in a cellular model.

-

Methodology:

-

Use a relevant cell line, such as RAW 264.7 murine macrophages.

-

Pre-treat the cells with the test compound for 1 hour.

-

Stimulate inflammation by adding lipopolysaccharide (LPS).

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

-

Western Blotting: Analyze the activation of key inflammatory signaling proteins, such as NF-κB (p65 phosphorylation) and MAP kinases (p38, ERK, JNK phosphorylation).

-

Potential Research Application III: Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indazole-containing compounds have been reported to possess antibacterial and antifungal activities.[2][15]

Scientific Rationale

The planar, aromatic structure of the indazole ring system allows for potential intercalation with microbial DNA or interaction with essential bacterial enzymes. The specific substituents on 7-Bromo-2-methyl-2H-indazole-3-carbonitrile can be tailored to improve cell wall penetration and target engagement in various microbial species.

Proposed Research Workflow

Figure 3: Workflow for Antimicrobial Drug Discovery.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination:

-

Objective: To determine the lowest concentration of the compound that inhibits visible microbial growth.

-

Methodology:

-

Use a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Perform a broth microdilution assay according to CLSI guidelines.

-

Serially dilute the compound in a 96-well plate containing microbial culture.

-

Incubate for 18-24 hours and determine the MIC by visual inspection or spectrophotometric reading.

-

2. Time-Kill Kinetic Assays:

-

Objective: To assess the bactericidal or bacteriostatic activity of the compound over time.

-

Methodology:

-

Inoculate a microbial culture with the compound at concentrations corresponding to its MIC (e.g., 1x, 2x, 4x MIC).

-

At various time points, collect aliquots, perform serial dilutions, and plate on agar to determine the number of viable cells (CFU/mL).

-

Plot log10(CFU/mL) versus time to visualize the killing kinetics.

-

Synthetic Accessibility and Derivatization

The 7-bromo substituent is a key feature that enables rapid diversification of the 7-Bromo-2-methyl-2H-indazole-3-carbonitrile core. Standard cross-coupling reactions can be employed to introduce a wide range of functionalities at this position.

Suzuki Coupling:

-

Reaction: Coupling with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and a suitable boronic acid/ester.

Buchwald-Hartwig Amination:

-

Reaction: Formation of C-N bonds to introduce primary or secondary amines.

-

Reagents: Palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

Sonogashira Coupling:

-

Reaction: Formation of C-C bonds with terminal alkynes.

-

Reagents: Palladium catalyst, copper(I) iodide co-catalyst, and a base (e.g., triethylamine).

These synthetic strategies allow for the systematic exploration of the chemical space around the indazole scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

7-Bromo-2-methyl-2H-indazole-3-carbonitrile represents a promising starting point for the discovery of novel therapeutic agents. Its versatile chemical nature, combined with the proven track record of the indazole scaffold, makes it an attractive candidate for investigation in oncology, inflammation, and infectious diseases. The experimental workflows and protocols outlined in this guide provide a comprehensive framework for researchers to unlock the full potential of this intriguing molecule. Future research should focus on the synthesis of focused compound libraries based on this core structure and their subsequent evaluation in relevant biological assays to identify lead compounds for further preclinical and clinical development.

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Pharmacological properties of indazole deriv

- Synthesis and Evaluation of Anticancer Activity of Indazole Deriv

- Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiprolifer

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. Sapphire Bioscience.

- Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. PubMed.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF.

- 5-Bromo-1H-indazole-3-carboxylic acid. Chem-Impex.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [No Source Found].

- 5-Bromo-7-methyl-1H-indazole: Your Key Intermediate for Pharmaceutical Innov

- 7-bromo-2-methyl-2H-indazole. PubChem.

- 7-Bromo-2-methyl-2H-indazole. Santa Cruz Biotechnology.

- Design of indazole derivatives 32-33 as TTK inhibitors.

- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.

- 7-Bromo-3-methyl-1H-indazole-4-carbonitrile. PubChem.

- 7-Bromo-2,3-dimethyl-2H-indazole. BLDpharm.

- 7-bromo-2-methyl-2H-indazole. Sunway Pharm Ltd.

- Discovery of indazoles as inhibitors of Tpl2 kinase. Request PDF.

- 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. BLDpharm.

- 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. ChemicalBook.

- 7-bromo-2-methyl-2h-indazole-3-carbaldehyde. PubChemLite.

- Synthesis of indazole derivatives in different methods.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sapphire Bioscience [sapphirebioscience.com]

- 11. 7-Bromo-3-methyl-1H-indazole-4-carbonitrile | C9H6BrN3 | CID 131431717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Application of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile

Abstract